Comparative Potency: CL264 Requires a 30-Fold Lower Concentration Than Imiquimod for NF-κB Activation
CL264 demonstrates superior potency in activating the canonical TLR7-NF-κB signaling pathway compared to the widely used agonist Imiquimod (R837). In a standardized cell-based assay, CL264 triggered robust NF-κB activation at a concentration of just 10 ng/mL. In contrast, Imiquimod required a concentration approximately 30 times higher to achieve a comparable effect in the same experimental system [1].
| Evidence Dimension | Concentration required for NF-κB activation |
|---|---|
| Target Compound Data | 10 ng/mL |
| Comparator Or Baseline | Imiquimod (R837), ~300 ng/mL (estimated from '~30 times less') |
| Quantified Difference | ~30-fold lower concentration |
| Conditions | HEK-Blue™ hTLR7 reporter cell line (InvivoGen) assessing SEAP activity as a measure of NF-κB induction. |
Why This Matters
For procurement, this higher potency translates to less compound required per experiment, reducing cost and minimizing potential off-target or vehicle-related effects in sensitive cellular assays.
- [1] InvivoGen. (n.d.). CL264 - TLR7 Agonist. Product Datasheet. View Source
